2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

PI3Kδ AKT phosphorylation kinase inhibitor

2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a small-molecule heterocyclic compound (C12H17N5O, MW ~247.3) belonging to the tetrahydropyrido[2,3-d]pyrimidin-4-one class. This scaffold is privileged in medicinal chemistry for targeting ATP-binding pockets of kinases and other enzymes, and the 4-methylpiperazine substituent at the 2-position is a well-validated motif for modulating potency, selectivity, and physicochemical properties.

Molecular Formula C12H19N5O
Molecular Weight 249.31 g/mol
Cat. No. B12438531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC12H19N5O
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(CCCN3)C(=O)N2
InChIInChI=1S/C12H19N5O/c1-16-5-7-17(8-6-16)12-14-10-9(11(18)15-12)3-2-4-13-10/h2-8H2,1H3,(H2,13,14,15,18)
InChIKeyICYDZEHMWVMIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one as a Research Kinase Inhibitor Candidate


2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a small-molecule heterocyclic compound (C12H17N5O, MW ~247.3) belonging to the tetrahydropyrido[2,3-d]pyrimidin-4-one class [1]. This scaffold is privileged in medicinal chemistry for targeting ATP-binding pockets of kinases and other enzymes, and the 4-methylpiperazine substituent at the 2-position is a well-validated motif for modulating potency, selectivity, and physicochemical properties [2]. The compound is primarily utilized in preclinical research as a biochemical probe or lead-like molecule within kinase inhibitor and anti-infective discovery programs.

Why 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one Cannot Be Replaced by Other In-Class Compounds


Although the pyrido[2,3-d]pyrimidin-4-one core appears in multiple kinase inhibitor series, simple substitution with in-class analogs is unreliable because minor structural changes at the 2-position or on the tetrahydropyrido ring can profoundly alter target engagement, off-target profiles, and ADME properties. As demonstrated by tankyrase inhibitor patents, even a methyl group shift on the piperazine or a change in the saturated ring size can abolish potency or invert selectivity [1]. The specific 4-methylpiperazine substituent of the target compound generates a unique polypharmacology fingerprint—including differential activity against PI3Kδ, CYP enzymes, and adrenergic receptors—that cannot be replicated by other piperazinyl-pyrimidine derivatives without direct experimental validation [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one


PI3Kδ Cellular Inhibition: Target Compound vs. Structural Analog SID92764425

The target compound inhibits PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM, measured by electrochemiluminescence after 30 min incubation [1]. In contrast, the closely related analog SID92764425 (PubChem CID 391189; CAS 203578-50-1), which contains a bulkier bis(phenylmethyl) substitution pattern, shows no reported PI3Kδ activity in the same assay system, indicating that the 4-methylpiperazine group is critical for maintaining on-target cellular potency [2].

PI3Kδ AKT phosphorylation kinase inhibitor cellular assay

CYP1A2 Off-Target Liability: Target Compound vs. Pyrido[2,3-d]pyrimidin-4-one Class Average

The target compound inhibits human CYP1A2 with an IC50 of 4,700 nM in a fluorescence-based assay using CEC as substrate [1]. This value falls at the weak end of the typical range for tetrahydropyrido[2,3-d]pyrimidin-4-ones, where many analogs exhibit CYP1A2 IC50 values <1,000 nM due to planar aromatic stacking [2]. The reduced CYP1A2 inhibition suggests a lower propensity for metabolism-dependent drug interactions, which is a key differentiator when selecting compounds for in vivo pharmacokinetic studies.

CYP inhibition drug metabolism ADME off-target liability

Adrenergic Receptor Selectivity: Target Compound vs. FRAX597 (PAK Inhibitor III)

The target compound displaces [3H]-prazosin from the α1-adrenergic receptor in pig cerebral cortex with a Ki of 210 nM [1]. By comparison, FRAX597, a multi-PAK inhibitor built on a pyrido[2,3-d]pyrimidine scaffold, shows potent PAK1/2/3 inhibition (IC50 7.7–19.3 nM) but no publicly reported α1-adrenergic binding data, leaving its cardiovascular off-target profile uncharacterized . The demonstrated α1-adrenergic affinity of the target compound provides a critical safety-relevant data point absent for FRAX597, enabling informed exclusion decisions in projects where cardiovascular effects are a concern.

adrenergic receptor selectivity off-target PAK inhibitor

Anti-Plasmodial Activity: Target Compound vs. Generic Antimalarial Screening Baseline

The target compound inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (G6PD) with an IC50 of 900 nM after 2 h exposure in a resazurin/diaphorase-coupled assay [1]. This places it in the sub-micromolar range, which is comparable to early-stage antimalarial hits progressing to lead optimization. Most pyrido[2,3-d]pyrimidin-4-one analogs are not profiled against PfG6PD, making this a distinctive and decision-enabling data point for parasitology screening programs [2].

Plasmodium falciparum glucose-6-phosphate dehydrogenase antimalarial parasitology

Dopamine D2 Receptor Profiling: Target Compound vs. PF-4708671 (S6K1 Inhibitor)

The target compound binds the human D2short dopamine receptor with an IC50 of 1,500 nM in a [3H]spiperone displacement assay using CHO cell membranes [1]. In contrast, PF-4708671, a piperazinyl-pyrimidine S6K1 inhibitor (Ki = 20 nM), shows negligible D2 activity (IC50 >10,000 nM) in analogous assays [2]. The ~7-fold stronger D2 affinity of the target compound may be advantageous for CNS-penetrant applications where dopamine receptor modulation is desirable, or a liability for peripheral kinase programs requiring stringent CNS selectivity.

D2 dopamine receptor CNS off-target kinase selectivity neuropharmacology

Rat Liver Pyruvate Kinase Selectivity: Target Compound vs. Generic Kinase Selectivity Panels

The target compound was profiled against rat liver pyruvate kinase (PK-L) and exhibited an essentially inactive Ki of 8,400,000 nM (8.4 mM) using ADP as competitive inhibitor [1]. Typical kinase inhibitor selectivity panels do not include PK-L, and many ATP-competitive inhibitors inadvertently inhibit this metabolic enzyme at micromolar concentrations, causing glycolysis disruption in cell-based assays [2]. The extremely weak PK-L inhibition of the target compound demonstrates exceptional selectivity over this critical metabolic off-target.

pyruvate kinase metabolic enzyme off-target selectivity panel

Priority Application Scenarios for 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one Based on Quantitative Evidence


PI3Kδ-Mediated Oncology and Immunology Target Validation

With a cellular PI3Kδ IC50 of 102 nM [1], this compound is suitable as a chemical probe for PI3Kδ-dependent signaling in B-cell malignancies or inflammatory disease models. Its superior CYP1A2 safety margin (IC50 4,700 nM) [2] supports in vivo dosing with reduced risk of metabolic drug interactions compared to more CYP-active in-class analogs.

Antimalarial Lead Discovery and Parasite G6PD Inhibitor Screening

The sub-micromolar PfG6PD IC50 of 900 nM [1] positions this compound as a starting point for structure–activity relationship campaigns targeting Plasmodium metabolism. Its unique parasitology data availability distinguishes it from all other pyrido[2,3-d]pyrimidin-4-ones not evaluated against malaria parasites [2].

CNS Polypharmacology and Dopamine Receptor Profiling Studies

Moderate D2short receptor binding (IC50 1,500 nM) [1] combined with characterized α1-adrenergic affinity (Ki 210 nM) [2] enables this compound to serve as a dual-profile tool in neuropsychiatric drug discovery, where balanced aminergic receptor engagement is sought.

Kinase Selectivity Panel Reference Standard

The essentially absent pyruvate kinase inhibition (Ki 8,400,000 nM) [1] and weak CYP1A2 liability make this compound an ideal negative control for metabolic off-target counter-screens in kinase inhibitor development, providing a benchmark against which more promiscuous analogs can be compared [2].

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.